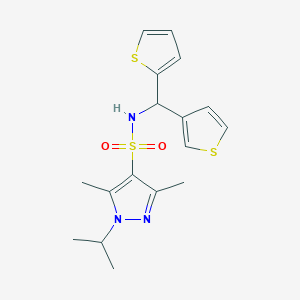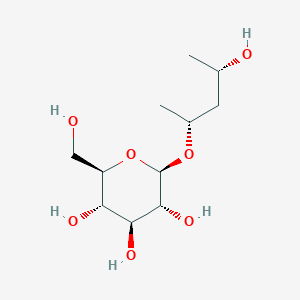
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S3 and its molecular weight is 395.55. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Potential
A notable application of sulfonamide derivatives, akin to the compound , lies in their capacity as enzyme inhibitors, particularly targeting carbonic anhydrase isoenzymes. These enzymes play pivotal roles in physiological processes, making them attractive targets for therapeutic intervention. For instance, sulfonamide-based compounds have demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, with potential implications in treating conditions like glaucoma, epilepsy, and certain types of cancer. The inhibition potency of these compounds, as evidenced by their Ki values, underscores their potential as enzyme inhibitor candidates, offering a pathway to novel therapeutic agents with minimal cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
Another significant application area for sulfonamide derivatives involves their antimicrobial properties. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit promising antibacterial activities. The synthesis of these compounds involves reactions with a variety of active methylene compounds, leading to the production of derivatives with high antibacterial potency. This attribute positions them as potential candidates for developing new antibacterial agents, addressing the growing concern over antibiotic resistance and the need for more effective antimicrobial therapies (Azab et al., 2013).
Inhibition of Metabolic Pathways
Sulfonamide derivatives also exhibit the capability to modulate metabolic pathways, as evidenced by their role in the identification and optimization of selective endothelin receptor antagonists. These compounds, through their structural modifications, have shown improved metabolic stability and reduced clearance rates in pharmacokinetic studies. Such characteristics are crucial for the development of drugs with favorable pharmacokinetic properties, ensuring effective and sustained therapeutic action with reduced side effects (Humphreys et al., 2003).
Antitumor Activity
The antitumor potential of sulfonamide derivatives further highlights their versatility in scientific research applications. Compounds synthesized from thiourea and sulfonamide moieties have exhibited notable antitumor activities, particularly against breast cancer cell lines. Such findings open avenues for the development of new antitumor agents, contributing to the expanding arsenal of cancer therapeutics and offering hope for more effective cancer treatments (Aly, 2009).
Corrosion Inhibition
Beyond biomedical applications, sulfonamide derivatives have found utility in the field of materials science, specifically in corrosion inhibition. Bipyrazolic compounds, for example, have shown significant inhibitory effects on the corrosion of pure iron in acidic media. The efficiency of these compounds as corrosion inhibitors makes them valuable in protecting metal surfaces, extending the lifespan of metal structures, and reducing economic losses due to corrosion-related damages (Chetouani et al., 2005).
Propriétés
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S3/c1-11(2)20-13(4)17(12(3)18-20)25(21,22)19-16(14-7-9-23-10-14)15-6-5-8-24-15/h5-11,16,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMCJJDVNCRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)

![[5-(2-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2720643.png)
![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)
![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2720649.png)
![Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2720650.png)
![Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine](/img/structure/B2720652.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)
![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)
